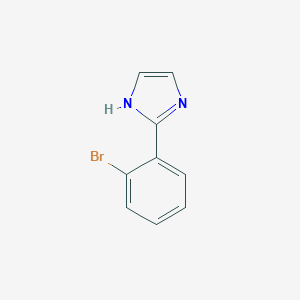

2-(2-bromophenyl)-1H-imidazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTCUTLBCVWIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434909 | |

| Record name | 2-(2-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162356-38-9 | |

| Record name | 2-(2-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromophenyl 1h Imidazole and Its Analogs

Classical and Contemporary Synthetic Routes to Imidazole (B134444) and Benzimidazole (B57391) Scaffolds

The imidazole core is a fundamental motif in medicinal chemistry, and numerous methods have been devised for its synthesis. These range from historic name reactions to modern, highly efficient multi-component strategies.

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski in 1882, the Radziszewski reaction is a cornerstone of imidazole synthesis. scribd.comijprajournal.com This reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgslideshare.net The process is a multi-component reaction where all atoms from the precursors are incorporated into the final product, making it an atom-economical choice. mdpi.com

The general mechanism is thought to occur in two main stages:

Condensation of the 1,2-dicarbonyl compound with ammonia to form a diimine intermediate. wikipedia.org

Subsequent condensation of the diimine with the aldehyde to yield the imidazole ring. wikipedia.orgslideshare.net

Despite its utility, the classical Radziszewski reaction can be hampered by harsh conditions and low yields. ijprajournal.commdpi.com Consequently, numerous modifications have been developed. These include the use of various catalysts, alternative nitrogen sources like ammonium (B1175870) acetate (B1210297), and the application of microwave irradiation to reduce reaction times and improve yields. ijprajournal.com For instance, the condensation of benzil, an aromatic aldehyde, and ammonium acetate is a common modern variant for producing 2,4,5-trisubstituted imidazoles. ijprajournal.com One significant modification involves replacing one equivalent of ammonia with a primary amine, which provides a direct route to N-substituted imidazoles. wikipedia.org

The versatility of the aldehyde component is key to creating diverse imidazole libraries, and this is the most direct way to introduce the 2-bromophenyl group in a Radziszewski-type synthesis, by using 2-bromobenzaldehyde (B122850) as the aldehyde precursor. semanticscholar.org

Table 1: Examples of Radziszewski Reaction Modifications

| Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Conditions | Product Type | Ref |

| Benzil | Benzaldehyde | Ammonium Acetate | Silicotungstic acid, Ethanol (B145695), Reflux | 2,4,5-Trisubsituted Imidazole | ijprajournal.com |

| Benzil | Various Aldehydes | Ammonium Acetate | DABCO, t-butanol, 60-65°C | 2,4,5-Trisubsituted Imidazole | ijprajournal.com |

| Glyoxal | Furan-2-carbaldehyde | NH4OH | 5 hours | 2-Substituted Imidazole | mdpi.com |

| Benzil | Benzaldehyde | Ammonium Acetate | Trichloromelamine, 110°C, Solvent-free | 2,4,5-Trisubsituted Imidazole | semanticscholar.org |

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. wikipedia.org The Radziszewski reaction is itself a prime example of a three-component reaction for imidazole synthesis. wikipedia.orgslideshare.net

The development of novel MCRs continues to be a major focus in heterocyclic chemistry due to the ability to rapidly generate molecular diversity. Modern MCRs for imidazole synthesis often employ catalysts to improve efficiency and yields under milder conditions. For example, various Lewis acids and solid-supported catalysts have been investigated to promote the condensation of the dicarbonyl, aldehyde, and nitrogen source. ijprajournal.com A four-component variation, reacting a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate, can be used to generate 1,2,4,5-tetrasubstituted imidazoles in a single step. ijprajournal.com Another contemporary approach involves the [3+2] cyclization of vinyl azides with amidines, which provides a catalyst-free route to 2,4-disubstituted-1H-imidazoles. acs.org

Cyclocondensation reactions are a broad class of reactions that form a cyclic molecule from one or more acyclic precursors via the formation of two new bonds. For imidazole and the related benzimidazole systems, these are very common synthetic strategies.

A prominent method for benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivatives). asianpubs.org When an aldehyde is used, an initial condensation forms a Schiff base, which then undergoes oxidative cyclization to form the aromatic benzimidazole ring. Various oxidizing agents and catalysts can be employed. A particularly relevant example is the synthesis of 2-(2-bromophenyl)-1H-benzo[d]imidazole, which can be achieved through the microwave-assisted reaction of o-phenylenediamine and 2-bromobenzonitrile (B47965) in the presence of polyphosphoric acid (PPA) and H3PO4. clockss.org This reaction proceeds via nucleophilic addition of the diamine to the nitrile, followed by cyclization and elimination. clockss.org

Other cyclocondensation strategies include the reaction of α-haloketones with amidines, which is a versatile method for preparing a wide range of substituted imidazoles. derpharmachemica.com

Targeted Synthesis of 2-(2-bromophenyl)-1H-imidazole

The specific synthesis of the title compound leverages the general principles described above, focusing on methods that efficiently incorporate the 2-bromophenyl substituent.

The most direct and common strategy for introducing the 2-bromophenyl group at the C2 position of the imidazole ring is to use a precursor that already contains this moiety. This precursor is typically an aldehyde or a nitrile, which serves as the source of the C2 carbon and its substituent.

Using 2-Bromobenzaldehyde: In a Radziszewski-type reaction, 2-bromobenzaldehyde can be condensed with a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) and a nitrogen source (e.g., ammonium acetate). This approach directly installs the 2-bromophenyl group at the desired position in a single cyclization step. The synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole from 4-bromobenzaldehyde, benzil, and ammonium acetate serves as a clear precedent for this strategy. semanticscholar.org

Using 2-Bromobenzonitrile: For the synthesis of the analogous benzimidazole, 2-bromobenzonitrile is an effective precursor. Its reaction with o-phenylenediamine under acidic, microwave-assisted conditions yields 2-(2-bromophenyl)-1H-benzo[d]imidazole. clockss.org This method highlights the utility of the nitrile functional group as a C2 source.

Post-synthetic Modification: While less direct, another potential strategy involves the synthesis of a precursor imidazole that can be subsequently functionalized. For example, a 2-unsubstituted imidazole could potentially undergo direct C-H arylation, or a 2-haloimidazole could participate in a Suzuki or other palladium-catalyzed cross-coupling reaction with a 2-bromophenylboronic acid derivative. However, the precursor-based approach is generally more straightforward and convergent.

Table 2: Precursor-Based Strategies for 2-Aryl Imidazole/Benzimidazole Synthesis

| Imidazole Type | C2-Aryl Precursor | Reaction Partners | Method | Ref |

| 2-Aryl Imidazole | Aryl Aldehyde | 1,2-Dicarbonyl, NH4OAc | Radziszewski-type Condensation | semanticscholar.org |

| 2-Aryl Benzimidazole | Aryl Aldehyde | o-Phenylenediamine | Oxidative Condensation | asianpubs.org |

| 2-Aryl Benzimidazole | Aryl Nitrile | o-Phenylenediamine | PPA-catalyzed Condensation | clockss.org |

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and efficiency. The synthesis of this compound is well-suited to such a protocol.

A prime example is the one-pot, three-component Radziszewski reaction. By combining 2-bromobenzaldehyde, glyoxal, and ammonium acetate in a suitable solvent and heating, the target molecule can be assembled directly. Researchers have successfully used similar one-pot procedures for a wide range of 2-aryl imidazoles. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved in a one-pot reaction by heating a mixture of benzil, an aldehyde, and ammonium acetate under solvent-free conditions. semanticscholar.org This methodology is directly applicable to the synthesis of 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole using 2-bromobenzaldehyde.

The existence and use of various 2-(2-bromoaryl)imidazoles as substrates for further chemical transformations, such as in the microwave-assisted synthesis of trinuclear N-fused hybrid scaffolds, underscores the accessibility of these compounds through established one-pot protocols. nih.gov In these subsequent reactions, the 2-(2-bromophenyl)imidazole core acts as a key building block, which is typically prepared beforehand using a one-pot condensation method. nih.gov

Catalyst-Free Synthesis Methods

Catalyst-free approaches for the synthesis of imidazole derivatives, including analogs of this compound, offer advantages in terms of cost-effectiveness and simplified purification processes. jocpr.com One notable method involves the one-pot, three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. jocpr.commdpi.com This reaction, often conducted by refluxing the components in a suitable solvent such as ethanol, provides a straightforward route to trisubstituted imidazoles. jocpr.com

Another catalyst-free strategy is the [3 + 2] cyclization of vinyl azides with amidines. This method has been shown to be effective for a broad range of functional groups, producing 2,4-disubstituted imidazoles in good to excellent yields. acs.org Although not explicitly detailing the synthesis of this compound, the tolerance for various substituents on the precursors suggests its potential applicability.

Table 1: Examples of Catalyst-Free Synthesis of Imidazole Analogs

| Entry | Aldehyde/Amidine | 1,2-Dicarbonyl/Vinyl Azide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Substituted benzaldehyde | Benzil | 2-Aryl-4,5-diphenyl-1H-imidazole | Good | jocpr.com |

| 2 | Benzimidamides | Vinyl azides | 2,4-Disubstituted imidazoles | Good to Excellent | acs.org |

| 3 | 3-Bromobenzaldehyde | Benzil | 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole | Not Specified | jocpr.com |

Advanced Synthetic Techniques and Their Application

To enhance reaction efficiency, reduce reaction times, and improve yields, several advanced synthetic techniques have been applied to the synthesis of imidazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.com This technique has been successfully employed in the synthesis of various substituted imidazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netorientjchem.orgasianpubs.org For instance, the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be efficiently carried out under microwave irradiation, sometimes in solvent-free conditions. researchgate.netorganic-chemistry.org

Microwave-assisted synthesis has also been applied to the construction of more complex imidazole-fused hybrid scaffolds. A transition metal-free double C(sp2)–N coupling and cyclization of 2-(2-bromoaryl)imidazoles with 2-aminobenzimidazoles under microwave irradiation has been developed to produce trinuclear N-fused hybrid scaffolds. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazoles

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 1-2 hours | Moderate | Reflux in ethanoic acid | orientjchem.org |

| Microwave Irradiation | 2-3 minutes | High | DMSO, Glacial acetic acid catalyst | asianpubs.org |

| Microwave Irradiation | 60-80 minutes | 46-80 | 200W, 100 °C, p-TsOH catalyst | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a versatile and efficient platform for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial steps in the synthesis of many imidazole derivatives.

Copper-catalyzed reactions, particularly the Ullmann condensation, are widely used for the formation of C-N bonds in the synthesis of N-arylimidazoles. acs.org These reactions typically involve the coupling of an imidazole with an aryl halide in the presence of a copper catalyst and a suitable base. acs.orgresearchgate.netnih.gov The use of ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can enhance the efficiency of these couplings, allowing them to proceed under milder conditions. nih.gov

Copper catalysis has also been employed in the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles through a C–C bond cleavage of chalcones and benzylamines. acs.org This method utilizes a Cu(OTf)2/I2 catalytic system. acs.org Furthermore, copper catalysts have been instrumental in intramolecular C-N bond formation to construct benzimidazole ring systems. lookchem.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.gov These reactions have been applied to the synthesis of aminoimidazoles from bromoimidazoles and various amines. nih.gov The use of specific palladium precatalysts and bulky biarylphosphine ligands can facilitate these transformations under mild conditions. nih.gov

Palladium catalysis is also effective for the direct arylation of the imidazole core. For example, the C2-arylation of imidazoles with iodoarenes can be achieved using a palladium catalyst. researchgate.net Additionally, palladium-catalyzed tandem reactions, such as a sequential Heck and oxidative amination reaction, have been developed for the synthesis of π-expanded imidazoles. rsc.org

Denitrogenative Transformation of Triazoles to Imidazoles

A novel approach to imidazole synthesis involves the denitrogenative transformation of 1,2,3-triazoles. nih.gov This method allows for the conversion of readily available triazole precursors into various nitrogen-containing heterocycles, including imidazoles. nih.gov The reaction typically proceeds through the formation of a rhodium iminocarbenoid intermediate from an N-sulfonyl-1,2,3-triazole, which then reacts with a nitrile to form the imidazole ring. nih.gov

More recently, an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles has been developed to access 2-substituted 1H-imidazole derivatives. mdpi.comnih.gov This process involves an intramolecular cyclization followed by triazole ring opening and insertion of an in situ formed carbene intermediate into the O-H bond of an alcohol. mdpi.comnih.gov This strategy highlights the utility of NH-1,2,3-triazoles as versatile building blocks in these transformations. rsc.org

Purification and Isolation Techniques for Synthesized Compounds

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation protocols. These steps are essential to remove unreacted starting materials, catalysts, byproducts, and other impurities from the crude reaction mixture, yielding a compound of sufficient purity for subsequent characterization and application. The choice of purification technique is dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present. Common methods employed for the purification of imidazole derivatives include column chromatography, recrystallization, precipitation, and washing.

Column Chromatography

Column chromatography is a cornerstone technique for the purification of 2-aryl-1H-imidazole derivatives, valued for its high resolving power. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For imidazoles, silica (B1680970) gel is the most frequently used stationary phase due to its polarity and ability to separate compounds with varying functional groups.

The selection of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system is chosen to provide a balance between eluting the desired compound and retaining impurities on the column. Often, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is employed. The polarity of the eluent system can be fine-tuned by adjusting the ratio of the solvents to optimize the separation. For instance, in the synthesis of N-arylimidazoles, purification is commonly achieved using silica gel column chromatography with an ethyl acetate/hexane mixture. biomedres.us Similarly, 1,2-diphenyl-1H-benzo[d]imidazole derivatives are purified on silica gel using an ethyl acetate/petroleum ether eluent. rsc.org

Interactive Table: Column Chromatography Parameters for Imidazole Analogs

| Compound/Analog Class | Stationary Phase | Mobile Phase (Eluent) | Source(s) |

|---|---|---|---|

| N-Arylimidazoles | Silica Gel | Ethyl acetate / Hexane (1:5 v/v) | biomedres.us |

| 1,2-Dimethyl-5-aryl-1H-imidazoles | Not Specified | Not Specified | derpharmachemica.com |

| 1,2-Diphenyl-1H-benzo[d]imidazole | Silica Gel | Ethyl acetate / Petroleum ether (1:6 v/v) | rsc.org |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, including derivatives of this compound. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.

The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration. For example, various 2,4,5-triphenyl imidazole derivatives have been successfully purified by recrystallization from solvents like methanol (B129727) or ethanol. ijfmr.comnih.gov In another instance, a benzimidazole derivative was recrystallized from a mixed solvent system of ethanol and water (1:1, v/v) to yield pure crystals. mdpi.com

Precipitation and Washing

Precipitation and subsequent washing are often used as initial purification steps or for compounds that are not amenable to recrystallization. This process involves the formation of a solid product from a solution, which can be induced by changing the solvent composition or temperature.

After a reaction, adding a solvent in which the desired product is insoluble (an anti-solvent) can cause it to precipitate out of the solution. For example, in the synthesis of some 2,4,5-tri-substituted-1H-imidazoles, the addition of water to an acetone (B3395972) filtrate causes the product to precipitate as a solid. semanticscholar.org The isolated solid is then typically washed with appropriate solvents to remove residual impurities. Washing with hot n-hexane has been used to obtain highly pure tri-substituted imidazole products. semanticscholar.org Similarly, newly synthesized 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides were purified by filtering the precipitated product and washing it with cold methanol or ethanol, followed by diethyl ether. nih.gov

Interactive Table: Recrystallization and Washing Solvents for Imidazole Analogs

| Compound/Analog Class | Technique | Solvent(s) | Source(s) |

|---|---|---|---|

| 2,4,5-Triphenyl Imidazole Derivatives | Recrystallization | Methanol | ijfmr.com |

| 1-Substituted 2,4,5-Triphenylimidazoles | Recrystallization | Ethanol | nih.gov |

| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one | Recrystallization | Ethanol/Water (1:1 v/v) | mdpi.com |

| 2,4,5-Tri-substituted-1H-imidazoles | Washing | Hot n-hexane | semanticscholar.org |

Biological Activities and Medicinal Chemistry Research

Antimicrobial Activity of Imidazole (B134444) Derivatives

The rise of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. nih.govbenthamscience.com Imidazole derivatives have been extensively investigated as a promising class of compounds in this area, demonstrating a wide range of activities against various microorganisms. researchgate.netjopir.inresearchgate.net

Imidazole-containing compounds have shown a broad spectrum of antibacterial activity. nih.gov Research has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The most frequently utilized bacterial strains for assessing the activity of these compounds are Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Studies on various 2-(substituted phenyl)-1H-imidazole analogues have been conducted to screen for antimicrobial activity against these types of bacterial species. ekb.eg For instance, certain imidazole derivatives have shown notable activity against Proteus mirabilis and Staph. aureus. mdpi.com The mechanism of action for these compounds can vary, but it often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes like DNA gyrase. nano-ntp.comnih.gov

The following table summarizes the antibacterial activity of selected imidazole derivatives against various bacterial strains.

| Compound Type | Bacterial Strain(s) | Observed Activity | Reference(s) |

| 2-(Substituted phenyl)-1H-imidazole analogues | Gram-positive & Gram-negative species | Active | ekb.eg |

| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | Bacillus cereus, Staphylococcus aureus, E. coli, P. aeruginosa | Active | nih.gov |

| 5-(nitro/bromo)-styryl-2-benzimidazole derivatives | Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Klebsiella pneumoniae | Activity comparable to ciprofloxacin | humanjournals.com |

| General Imidazole Derivatives | Staphylococcus aureus, Escherichia coli, Proteus mirabilis | Active | mdpi.com |

This table is for illustrative purposes and represents a summary of findings from the cited literature.

Imidazole derivatives are perhaps most renowned for their antifungal properties, forming the basis of many clinically used antifungal agents. researchgate.netnano-ntp.com These compounds are effective against a range of fungal pathogens, including species like Candida albicans and Aspergillus fumigates. humanjournals.comekb.eg The primary mechanism of antifungal action for many imidazoles involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net

Research on bis-imidazole derivatives has demonstrated moderate to good activity against Candida albicans and Candida glabrata. ekb.eg Similarly, studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, which are structurally related to the subject compound, have identified promising antifungal effects. zsmu.edu.ua The antifungal efficacy can be quantified using the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. For example, some imidazole derivatives have shown MIC values ranging from 62.5 µg/mL to 500 µg/mL against various Candida strains. mdpi.com

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial drugs. researchgate.netnih.gov For imidazole derivatives, SAR studies have revealed key molecular features that influence their biological activity. researchgate.net

One significant finding is that the nature and position of substituents on the imidazole ring and its appended structures play a critical role. For example, the presence of electron-withdrawing groups, such as a bromo substituent on the phenyl ring at position 2, is often associated with enhanced antimicrobial activity. researchgate.net Conversely, electron-donating groups may be more favorable for other properties like anti-inflammatory action. researchgate.net Studies on related 1,2,4-triazole (B32235) derivatives have shown that substituting different radicals on the heterocyclic ring can significantly alter the antimicrobial effect. zsmu.edu.ua The combination of the imidazole ring with other heterocyclic systems is also a successful strategy in designing new molecules with enhanced antibacterial and antifungal properties. nih.gov

Anti-inflammatory and Analgesic Properties

In addition to their antimicrobial effects, imidazole derivatives are widely investigated for their anti-inflammatory and analgesic potential. researchgate.netjopir.inhumanjournals.com Inflammation is the body's response to injury or infection, involving the release of pro-inflammatory mediators that can lead to pain, swelling, and redness. nih.gov Chronic inflammation is linked to numerous diseases, making the development of new anti-inflammatory agents a key research area. nih.govwjpsonline.com

The anti-inflammatory and analgesic efficacy of imidazole derivatives is evaluated using a variety of established in vivo and in vitro models. wjpsonline.com

A common in vivo model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. orientjchem.orgijpras.comresearchgate.net In this assay, a test compound's ability to reduce the swelling of the paw after injection with the inflammatory agent carrageenan is measured over several hours. orientjchem.orgnih.gov For analgesic evaluation, the hot plate method is often used, which measures the reaction time of an animal to a heat stimulus. dntb.gov.ua

In vitro methods provide a more controlled environment to study the specific molecular and cellular pathways of inflammation. wjpsonline.com These include the albumin denaturation assay, which screens for anti-inflammatory activity by measuring a compound's ability to inhibit protein denaturation. acs.org Other in vitro assays measure the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), or the inhibition of enzymes central to the inflammatory process. researchgate.netnih.gov

The following table presents findings on the anti-inflammatory activity of certain imidazole derivatives from preclinical studies.

| Compound | Assay | Result | Reference(s) |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) | Carrageenan-induced paw edema | 100% inhibition at 100 mg/kg | dntb.gov.ua |

| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) | Carrageenan-induced paw edema | 100% inhibition at 100 mg/kg | dntb.gov.ua |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives (AA2-AA6) | Albumin denaturation assay | Substantial activity | acs.org |

| 5–aminoindazole | Carrageenan-induced paw edema | 83.09% inhibition at 100 mg/kg (at 5th hour) | nih.gov |

This table is for illustrative purposes and represents a summary of findings from the cited literature.

Research into the mechanisms of anti-inflammatory action for imidazole derivatives has identified several key molecular targets. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for synthesizing prostaglandins (B1171923) that mediate inflammation and pain. nih.govnih.gov

Beyond COX inhibition, imidazole compounds have been shown to modulate other critical inflammatory pathways. orientjchem.org Some derivatives exert their effects by targeting and modulating the activity of NF-κB signaling, a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β. orientjchem.org Other mechanistic investigations have pointed to the inhibition of p38 MAP kinase, another important enzyme in the inflammatory signaling cascade. acs.org The ability of these compounds to interfere with multiple pathways, including the inhibition of neutrophil degranulation and the generation of reactive oxygen species, contributes to their broad anti-inflammatory profile. nih.gov

Anthelmintic Activity

The imidazole core is a recognized feature in compounds with anthelmintic properties. researchgate.net Research into synthetic imidazole derivatives has identified molecules with significant potential against helminths. One study synthesized various imidazolium (B1220033) and imidazole derivatives and screened them for anthelmintic potential using Caenorhabditis elegans as a model organism. plos.org Among the tested compounds, diisopropylphenyl-imidazole (DII) was found to be lethal to both mature and immature stages of C. elegans. plos.org The activity of DII was determined to be specific, as the concentrations toxic to the nematode did not cause significant lethality in bacteria, Drosophila melanogaster, or human HEK-293 cells. plos.org

Further investigation into the mechanism of DII revealed that its lethal effect on adult nematodes is dependent on UNC-29-containing muscle acetylcholine (B1216132) receptors (AChRs). plos.org Interestingly, the lethality in the larval stages was found to be independent of UNC-29, suggesting different targets at different life stages, which could be a strategy to delay the development of resistance. plos.org

Additionally, natural sources have yielded imidazole alkaloids with promising anthelmintic action. researchgate.net For instance, epiisopilosine, an imidazole alkaloid isolated from the leaves of the Brazilian plant Pilocarpus microphyllus, demonstrated activity against the plathelminth parasite Schistosoma mansoni at a concentration of 3.125 µg/mL. researchgate.net

| Compound | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Diisopropylphenyl-imidazole (DII) | Caenorhabditis elegans | Lethal to mature and immature stages | plos.org |

| Epiisopilosine | Schistosoma mansoni | Active at 3.125 µg/mL | researchgate.net |

Antitumor and Anticancer Research

The imidazole scaffold is a prominent feature in a multitude of compounds investigated for their anticancer properties. nih.govnih.gov These derivatives have been shown to target various mechanisms within cancer cells, leading to antiproliferative and cytotoxic effects. nih.govmdpi.com

Research has demonstrated the potent anticancer activity of various imidazole derivatives against a range of human tumor cell lines. For example, a study synthesizing hybrid compounds of imidazole and 2-phenylbenzofuran (B156813) found that an imidazole derivative bearing a 2-bromobenzyl group was the most potent compound against four human tumor cell lines: SMMC-7721 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia), with activity greater than the standard chemotherapeutic drug cisplatin. nih.gov

Other studies have focused on different structural modifications. A novel class of acetylhydrazone derivatives containing a 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moiety was synthesized and evaluated for antitumor activity against A549 (lung carcinoma), HCT116 (colon carcinoma), HepG2 (hepatocellular carcinoma), PC-9 (lung adenocarcinoma), and A375 (melanoma) cell lines. drugbank.com Two compounds from this series, N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide and N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide, showed excellent inhibitory activity with IC₅₀ values ranging from 4-17 µM. drugbank.com

Furthermore, some imidazole-based compounds have been designed as anti-mitotic agents that disrupt microtubule polymerization, a critical process for cell division. mdpi.commdpi.com A compound identified as 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole displayed potent activity against colorectal cancer cell lines SW480, HCT116, and Caco-2 with IC₅₀ values of 27.42, 23.12, and 33.14 nM, respectively, by inhibiting tubulin polymerization and inducing DNA damage. mdpi.com

| Compound Class/Derivative | Cancer Cell Line(s) | IC₅₀ Value | Reference |

|---|---|---|---|

| Imidazole with 2-bromobenzyl group | SMMC-7721, SW480, MCF-7, HL-60 | More active than cisplatin | nih.gov |

| N-(5-bromo-2-hydroxy-benzylidene)-...-acetohydrazide | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | drugbank.com |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole | SW480, HCT116, Caco-2 | 27.42, 23.12, 33.14 nM | mdpi.com |

One of the mechanisms through which some anticancer drugs exert their effect is by acting as alkylating agents, which involves adding an alkyl group to DNA, thereby disrupting its structure and function and leading to cell death. nih.gov The imidazole ring is a component of dacarbazine, a known alkylating agent used in the treatment of metastatic malignant melanoma and other cancers. nih.gov Early research on benzimidazoles, which contain a fused imidazole ring, also pointed to a DNA alkylation mechanism, specifically through the cleavage of guanine (B1146940) (G) and adenine (B156593) (A) bases. nih.gov More recently, certain 2-sulfonylpyrimidines have been identified as mild alkylating agents that are particularly effective in killing cancer cells with inactivated or mutant p53. researchgate.net These compounds exhibit thiol-reactivity and can selectively target cysteine residues on the mutant p53 protein, demonstrating a more targeted alkylating potential compared to traditional agents. researchgate.net

Protein kinases are crucial regulators of cell cycle progression, and their deregulation is a hallmark of cancer. nih.govmdpi.com Consequently, kinase inhibition has become a major strategy in anticancer drug discovery. nih.gov The imidazole scaffold is a key structural element in many kinase inhibitors. mdpi.com

CDK-1 Inhibition: Cyclin-dependent kinase 1 (CDK-1) is a master regulator of the cell cycle, controlling the transition from the G2 phase to mitosis (M phase). mdpi.com Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. mdpi.com Several compounds containing heterocyclic rings similar to imidazole have been identified as CDK-1 inhibitors. For example, Meridianin E, a marine alkaloid, selectively inhibits CDK-1 in the low micromolar range. nih.gov Analogs of another marine alkaloid, Nortopsentin, which feature various five- or six-membered heterocycles in place of the original imidazole ring, have also been shown to inhibit CDK-1 activity with submicromolar IC₅₀ values. nih.gov

CDK-5 Inhibition: While primarily active in the nervous system, cyclin-dependent kinase 5 (CDK-5) has also been implicated in cancer. nih.govfrontiersin.org CDK-5 hyperactivation has been noted in several human cancers, including glioblastoma. frontiersin.org Roscovitine and its stereoisomer (R)-roscovitine are potent inhibitors of both CDK-5 and mitotic CDKs. nih.gov Other inhibitors, such as Butyrolactone-I, have also been identified. nih.gov

GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase involved in numerous cellular processes. frontiersin.orgnih.gov Its inhibition has been explored for various therapeutic applications, including neurological disorders and cancer. frontiersin.orgnih.gov Many GSK-3 inhibitors were initially discovered during screens for CDK inhibitors due to the high structural similarity in their ATP-binding domains. frontiersin.org Meridianins, which are brominated marine alkaloids, inhibit a range of protein kinases, including GSK-3. frontiersin.org Other selective GSK-3 inhibitors include compounds like AR-A014418, which has an IC₅₀ of 104 nM and shows high specificity for GSK-3 over CDKs. americanchemicalsuppliers.com

| Kinase Target | Inhibitor Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| CDK-1 | Meridianin E | Low micromolar range | nih.gov |

| CDK-1 | Variolin B | Micromolar range | nih.gov |

| CDK-5 | (R)-roscovitine | Potent inhibitor | nih.gov |

| CDK-5 | Meridianin E | Low micromolar range | nih.gov |

| GSK-3 | Meridianins | Active | frontiersin.org |

| GSK-3 | AR-A014418 | 104 nM | americanchemicalsuppliers.com |

| GSK-3α/β | GSK-3 Inhibitor IX | 5 nM | americanchemicalsuppliers.com |

Other Pharmacological Activities of Imidazole Scaffolds

The versatility of the imidazole scaffold extends to a broad spectrum of other pharmacological activities, making it a "privileged structure" in medicinal chemistry. benthamdirect.comdiva-portal.org

Imidazole-based compounds have emerged as promising scaffolds in the search for new antiviral drugs. nih.gov Numerous synthetic and natural imidazole derivatives have been reported as potential agents against a wide variety of both RNA and DNA viruses. nih.gov The electron-rich nature of the imidazole ring facilitates binding to various viral targets. nih.gov Research has shown that imidazole derivatives possess antiviral activity against viruses such as human immunodeficiency virus (HIV), hepatitis viruses, dengue virus, Zika virus, and coronaviruses. nih.gov For instance, a docking study of imidazole analogs against the main protease of SARS-CoV-2 showed strong binding energies, suggesting potent antiviral activity. nih.gov

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.gov Imidazole-containing derivatives have shown significant promise as antitubercular agents. nih.govbenthamdirect.com The most notable example is delamanid, a 4-nitroimidazole (B12731) derivative that has been approved for the treatment of multidrug-resistant tuberculosis. nih.gov This success has spurred considerable interest in discovering new imidazole-based antitubercular drugs. nih.gov Numerous studies have synthesized and screened imidazole derivatives, including imidazole-pyrazole hybrids and imidazole-thiosemicarbazide compounds, for their activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govbenthamdirect.commdpi.com These compounds often target crucial enzymes in the bacterium, such as the deazaflavin-dependent nitroreductase (Ddn), which is involved in the biosynthesis of the mycobacterial cell wall. nih.gov

Pharmacokinetic Considerations and Bioavailability Optimization

The pharmacokinetic properties of imidazole-based compounds are a critical aspect of their development as therapeutic agents. nih.govnih.gov Factors such as absorption, distribution, metabolism, and excretion (ADME) determine the bioavailability and efficacy of a drug candidate. nih.gov

In the context of antimalarial drug discovery, pharmacokinetic properties of 2,4-disubstituted imidazopyridines have been assessed in mouse models. nih.gov A frontrunner compound from one study demonstrated good exposure in mice, which translated to in vivo efficacy. nih.gov For antidepressant drug candidates, the ability to cross the blood-brain barrier is essential. Vilazodone-tacrine hybrids, for example, have been designed to have promising multi-target activities and a favorable blood-brain barrier permeability profile. nih.gov

Computational tools are often employed to predict the ADMET properties of new chemical entities. nih.gov For a series of novel imidazole derivatives, in silico ADMET predictions suggested that most of the compounds were non-inhibitors of key cytochrome P450 enzymes like CYP1A2 and CYP2D6, although some were predicted to inhibit CYP3A4. nih.gov The skin permeability of these compounds was also evaluated computationally. nih.gov

The following table provides a summary of the predicted ADMET properties for a selection of novel imidazole derivatives:

| Compound | CYP1A2 Inhibition | CYP2D6 Inhibition | CYP3A4 Inhibition | Skin Permeability (log Kp) |

| 2 | Non-inhibitor | Non-inhibitor | Inhibitor | Good |

| 4a | Inhibitor | Inhibitor | Inhibitor | Good |

| 4b | Inhibitor | Non-inhibitor | Inhibitor | Good |

| 4c | Non-inhibitor | Non-inhibitor | Inhibitor | Good |

Data from in silico ADMET predictions for novel imidazole derivatives. nih.gov

Molecular Docking and Computational Pharmacology

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, providing insights into drug-receptor interactions. nih.govnih.govarabjchem.org This method is instrumental in the rational design of new drugs and helps in understanding the structure-activity relationships of a series of compounds. nih.gov

In the development of new benzimidazole (B57391) analogues as cholinesterase inhibitors, molecular docking simulations showed that these compounds interact primarily with the catalytic site of acetylcholinesterase (AChE). nih.gov For a series of imidazole derivatives with antimicrobial properties, molecular docking was used to study their interaction with the active pocket of glucosamine-6-phosphate synthase. arabjchem.org

Phosphodiesterases (PDEs) are a family of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for a variety of diseases.

Molecular docking studies have been employed to identify new inhibitors of phosphodiesterase 10A (PDE10A), a target for the treatment of schizophrenia. researchgate.net In one study, a lead compound was identified through in silico screening, and its binding energy was improved through structural modifications. researchgate.net

In the design of novel quinazoline (B50416) derivatives as phosphodiesterase 7 (PDE7) inhibitors, molecular docking was used to understand the binding modes of the synthesized compounds. nih.gov The docking results for the most potent compounds revealed key interactions with the amino acid residues in the active site of the PDE7 enzyme. nih.gov

The following table shows the predicted binding energies of selected compounds with their target enzymes from molecular docking studies:

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

| Compound 2 | EGFR Kinase Domain | -7.32 |

| S235 (modified) | PDE10A | -13.80 |

Data sourced from molecular docking studies on an imidazole-containing chalcone (B49325) nih.gov and a potential PDE10A inhibitor. researchgate.net

Ligand-Protein Binding Studies

While specific ligand-protein binding studies for the compound 2-(2-bromophenyl)-1H-imidazole are not extensively detailed in peer-reviewed literature, the broader class of phenyl-imidazole and related heteroaryl-imidazole derivatives has been the subject of significant medicinal chemistry research. These studies reveal that the imidazole scaffold is a key pharmacophore for targeting several important protein families, particularly kinases and synthases. The binding characteristics of structurally similar compounds can provide valuable insights into the potential interactions of this compound.

Inhibition of Nitric Oxide Synthase (NOS)

A compound with high structural similarity, 1-(2-Trifluoromethylphenyl) imidazole (TRIM), has been identified as a potent inhibitor of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide. Research has demonstrated that TRIM exhibits selectivity for different isoforms of NOS.

Detailed enzymatic assays have shown that TRIM is a relatively potent inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS), while being a significantly weaker inhibitor of endothelial NOS (eNOS). nih.gov The inhibitory mechanism of TRIM against nNOS was determined to be competitive with the L-arginine substrate. nih.govscispace.com Kinetic analysis revealed a Ki value of 21.7 µM for TRIM against mouse cerebellar nNOS. nih.govscispace.com Further investigation using purified rat brain nNOS confirmed this competitive inhibition with respect to L-arginine, with a calculated Ki value of 47.3 µM in the absence of the cofactor tetrahydrobiopterin (B1682763). nih.gov Interestingly, the absence of tetrahydrobiopterin in the incubation medium significantly enhanced the inhibitory activity of TRIM, suggesting that the inhibitor interferes with the binding of both L-arginine and the cofactor to their respective sites on the enzyme. nih.gov

| Enzyme Isoform | IC₅₀ (µM) | Reference |

|---|---|---|

| Neuronal NOS (nNOS) | 28.2 | nih.gov |

| Inducible NOS (iNOS) | 27.0 | nih.gov |

| Endothelial NOS (eNOS) | 1057.5 | nih.gov |

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The imidazole core is a foundational component of a major class of anti-inflammatory agents that target p38 MAP kinase. The pyridinyl-imidazole class, in particular, has been extensively studied. These compounds function as ATP-competitive inhibitors, binding directly to the ATP pocket of the p38 kinase. nih.govresearchgate.netresearchgate.net

One of the most well-characterized compounds in this class is SB203580. Kinetic studies with active, phosphorylated p38 kinase demonstrated that SB203580 is competitive with ATP, exhibiting a Ki of 21 nM. nih.govresearchgate.net This binding occurs with a 1:1 stoichiometry. nih.govresearchgate.net The selectivity of these inhibitors is thought to be determined by interactions with non-conserved amino acid residues within or near the ATP binding site. nih.govresearchgate.net It has also been noted that pyridinyl-imidazoles can bind to the inactive, unphosphorylated form of p38, which may reduce its rate of activation. acs.org

Another class of p38 MAPK inhibitors, which includes Doramapimod (BIRB 796), operates through a different mechanism. Doramapimod binds to an allosteric site on the kinase, which requires a significant conformational change in the enzyme's Asp-Phe-Gly (DFG) motif. opnme.comopnme.comacs.org This unique binding mode results in very slow binding and dissociation kinetics and high affinity, with a Kd of 0.1 nM for p38α. acs.orgselleckchem.comnih.gov

| Compound | Target | Binding Mode | Affinity / Potency | Reference |

|---|---|---|---|---|

| SB203580 | p38α/β | ATP-Competitive | IC₅₀: 0.3-0.5 µM | selleckchem.comselleckchem.com |

| SB203580 | p38α | ATP-Competitive | Ki: 21 nM | nih.govresearchgate.net |

| Doramapimod (BIRB 796) | p38α | Allosteric | IC₅₀: 38 nM | opnme.comselleckchem.com |

| Doramapimod (BIRB 796) | p38β | Allosteric | IC₅₀: 65 nM | opnme.comselleckchem.com |

| Doramapimod (BIRB 796) | p38γ | Allosteric | IC₅₀: 200 nM | opnme.comselleckchem.com |

| Doramapimod (BIRB 796) | p38δ | Allosteric | IC₅₀: 520 nM | opnme.comselleckchem.com |

These detailed research findings for structurally related molecules underscore the potential of the phenyl-imidazole scaffold as a valuable starting point for designing targeted enzyme inhibitors. The specific interactions and inhibitory potential of this compound would, however, require dedicated experimental investigation.

Coordination Chemistry and Material Science Applications

Imidazole (B134444) Derivatives as Ligands in Coordination Chemistry

Imidazole and its derivatives are esteemed as exceptional ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The presence of two nitrogen atoms—a pyridine-like sp2-hybridized nitrogen that readily donates its lone pair of electrons and a pyrrole-like nitrogen that can be deprotonated to act as a bridging ligand—allows for diverse coordination modes. This versatility is instrumental in the design of coordination polymers, metal-organic frameworks (MOFs), and discrete organometallic complexes. jocpr.com

Chelating Properties and Ligand Design

The design of chelating ligands, which bind to a central metal ion at two or more points, is a cornerstone of coordination chemistry. The substitution on the imidazole ring plays a crucial role in determining the chelating ability and the resulting complex's geometry and stability. While 2-(2-bromophenyl)-1H-imidazole itself is expected to act as a monodentate ligand through the pyridine-like nitrogen, functionalization of the imidazole or phenyl ring can induce chelating behavior.

For instance, the introduction of coordinating groups at the ortho position of the phenyl ring or on the imidazole nitrogen can lead to the formation of stable five- or six-membered chelate rings with a metal ion. The bromine atom at the ortho position of the phenyl group in this compound can influence the ligand's conformational preferences and electronic properties, which in turn affects the stability and structure of the resulting metal complexes. Studies on related azoimidazoles have demonstrated the formation of stable chelates with various transition metals, with stability constants indicating strong metal-ligand interactions.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based ligands are extensively used in the synthesis of MOFs due to their rigid structure and versatile coordination capabilities. The resulting frameworks often exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are reacted in a high-boiling point solvent at elevated temperatures. The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the resulting MOF's topology and properties. Research on chlorophenyl and bromophenyl imidazole dicarboxylates has demonstrated the successful synthesis of various MOFs with 2D and 3D architectures. tandfonline.com For example, the reaction of 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid with different metal ions has yielded a range of coordination polymers with diverse structures. Although specific research on MOFs derived from this compound is not extensively documented, the principles established with its isomers and other substituted imidazoles provide a strong foundation for its potential in creating novel MOF architectures.

Below is a representative table of MOFs synthesized from related imidazole dicarboxylate ligands:

| Ligand | Metal Ion | Resulting MOF Structure |

| 2-(o-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | 2D Architecture |

| 2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | Mg(II) | 2D Architecture |

| 2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | 2D Architecture |

| 2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | Co(II) | 3D Structure |

This table is generated based on data from related compounds to illustrate the potential of substituted phenyl-imidazole dicarboxylic acids in MOF synthesis. tandfonline.com

Formation of Organometallic Complexes

Organometallic complexes, which contain at least one metal-carbon bond, are a significant class of compounds with applications in catalysis and materials science. Imidazole derivatives can form organometallic complexes through various bonding modes. While coordination typically occurs through the nitrogen atoms, imidazole-based N-heterocyclic carbenes (NHCs), formed by deprotonation of the imidazolium (B1220033) salt, are potent sigma-donating ligands that form strong bonds with metal centers.

The this compound ligand can be expected to form classical coordination complexes with transition metals, where it acts as a monodentate ligand coordinating through the pyridine-like nitrogen atom. jocpr.com The synthesis of such complexes often involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. jocpr.com The electronic properties of these complexes, and consequently their catalytic activity or photophysical behavior, can be tuned by the substituents on the imidazole and phenyl rings.

Applications in Optoelectronic Devices and Functional Materials

The unique electronic properties of imidazole derivatives, stemming from their aromaticity and the presence of heteroatoms, make them attractive components for functional materials in optoelectronic devices. The ability to modify their structure allows for the fine-tuning of their photophysical and electronic characteristics.

Photochromic Properties

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Imidazole-based compounds, particularly diarylethenes and lophine dimers, have been investigated for their photochromic properties. These materials have potential applications in optical data storage, molecular switches, and smart windows.

The photochromic behavior of imidazole derivatives often involves a unimolecular electrocyclization reaction upon irradiation with UV light, leading to a colored, closed-ring isomer. This process is typically reversible, with the original form being regenerated by irradiation with visible light or by a thermal process. The substitution pattern on the imidazole and its appended aromatic rings can significantly influence the coloration and decoloration rates, as well as the absorption maxima of the two states. While specific studies on the photochromism of this compound are limited, the broader class of imidazole-containing photochromic materials demonstrates the potential for developing novel light-responsive systems. researchgate.net

Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit large second- and third-order NLO responses.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules. nih.govresearchgate.net These calculations can provide insights into the hyperpolarizability of a molecule, which is a measure of its NLO response. For imidazole derivatives, the presence of electron-donating and electron-accepting groups can enhance the ICT character and, consequently, the NLO properties. The this compound scaffold, with its potential for further functionalization, represents a promising platform for the design of new NLO materials. Computational studies on related phenylpyrroles and other heterocyclic systems have shown that the nature and position of substituents can be used to tune the NLO response. researchgate.net

Dye-Sensitized Solar Cells (DSSC)

While this compound is not typically used as the final sensitizer dye itself, its structure is ideal for synthesizing more complex D-π-A dyes. The bromophenyl group is a key functional handle for palladium-catalyzed cross-coupling reactions, allowing for the attachment of donor or acceptor moieties to build the final dye molecule. This synthetic strategy is crucial for tuning the optical and electrochemical properties of the sensitizer vibgyorpublishers.org.

Research on various imidazole-based dyes demonstrates their potential in DSSC applications. The performance of these cells is measured by key photovoltaic parameters, as detailed in the table below.

Table 1: Performance of DSSCs Using Various Imidazole-Based Dyes

| Dye Code | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|

| PP3 | 3.75 | 0.73 | 73.9 | 2.01 | uokerbala.edu.iqekb.eg |

| PP2 | 1.59 | 0.08 | 61.6 | 0.96 | uokerbala.edu.iqekb.eg |

Jsc: short-circuit current density; Voc: open-circuit voltage; FF: fill factor; PCE: power conversion efficiency.

These findings underscore the versatility of the imidazole core in creating effective sensitizers for solar cell applications.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, bromophenyl-imidazole derivatives are recognized as essential intermediates for producing materials used in Organic Light-Emitting Diodes (OLEDs) innospk.com. The compound 1-(3-Bromophenyl)-2-Phenyl-1H-Benzo[d]Imidazole, a structural relative of this compound, is a key precursor in the synthesis of molecules that facilitate efficient charge transport and luminescence in OLED panels innospk.com.

The bromine atom on the phenyl ring allows for the strategic construction of larger, conjugated molecules through cross-coupling reactions. This adaptability is vital for developing materials that serve as hosts for phosphorescent emitters or as fluorescent emitters themselves mdpi.com. Imidazole-based materials are valued for their high thermal stability and their ability to form functional layers within the OLED device structure mdpi.com. The performance of OLEDs incorporating imidazole derivatives can be impressive, as shown by the data in Table 2.

Table 2: Electroluminescent Properties of an OLED Incorporating an Imidazole-Carbazole Derivative (Device B)

| Parameter | Value | Reference |

|---|---|---|

| Max. External Quantum Efficiency (EQE) | 1.1% | mdpi.com |

| Max. Current Efficiency | 0.8 cd/A | mdpi.com |

| Max. Energy Efficiency | 0.42 lm/W | mdpi.com |

| CIE Coordinates (x, y) | (0.16, 0.08) | mdpi.com |

CIE: Commission Internationale de l'Éclairage color coordinates.

These results highlight the suitability of imidazole derivatives for creating deep-blue emitters, a critical component for full-color displays and lighting mdpi.com.

Molecular Switches

The donor-acceptor π-conjugated system inherent in many substituted imidazole derivatives makes them promising candidates for optoelectronic applications, including molecular switches jocpr.com. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light (photochromism) or changes in pH nih.gov.

While specific research detailing the use of this compound as a molecular switch is limited, the fundamental electronic properties of the imidazole core are conducive to such applications. The synthesis of more complex structures from this precursor could yield novel photochromic or pH-responsive materials. The development of photo-switching molecules that function effectively in the solid state is a significant area of research with applications in data storage and anti-counterfeiting technologies nih.gov.

Catalytic Applications of Imidazole-Based Compounds

The imidazole moiety is a versatile component in modern catalysis, serving as a ligand, a precursor to N-heterocyclic carbenes (NHCs), or as a structural element in heterogeneous catalyst design jocpr.comresearchgate.net.

Organometallic Catalysis

Organometallic catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds biochemjournal.com. The compound this compound is an ideal substrate for some of the most powerful transformations in this field, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling biochemjournal.com.

In these reactions, the carbon-bromine bond serves as a reactive site for a palladium catalyst, which facilitates the coupling of the bromophenyl group with an organoboron reagent. This process allows for the precise construction of biaryl structures and other complex molecular architectures that are foundational to pharmaceuticals and materials science. Furthermore, the imidazole portion of the molecule can coordinate with the metal center, potentially influencing the catalytic activity and selectivity of the reaction.

C-H Functionalization Reactions

Direct C-H bond functionalization has emerged as a powerful strategy for molecular synthesis, as it allows for the formation of new bonds without the need for pre-functionalized starting materials nih.gov. The imidazole ring and its derivatives are often used as directing groups in such reactions, guiding a metal catalyst to selectively activate a specific C-H bond, typically at the ortho position of an attached aryl ring nih.govresearchgate.net.

For this compound, the imidazole nitrogen atom can act as a coordinating site for a transition metal catalyst (e.g., palladium or rhodium), directing the functionalization of one of the C-H bonds on the phenyl ring. This methodology provides an efficient route to increase molecular complexity and synthesize novel substituted imidazole derivatives rsc.org. This approach is highly valued for its step-economy in the synthesis of biologically active compounds and advanced materials nih.govrsc.org.

Magnetic Responsive Catalysts

A significant innovation in catalysis is the development of magnetically recoverable catalysts, which combine the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous systems. Imidazole derivatives play a key role in this area by serving as ligands that are grafted onto magnetic nanoparticles rsc.orgrsc.org.

In one notable application, an Fe²⁺-imidazole complex was covalently grafted onto magnetic core-shell nanoparticles composed of an iron core and a graphitized carbon shell ({Fe@GC}) rsc.orgrsc.orgresearchgate.net. This hybrid material proved to be a highly robust and efficient catalyst for producing hydrogen gas from formic acid rsc.org. The key advantage of this system is its magnetic core, which allows the catalyst to be easily separated from the reaction mixture with an external magnet and reused for multiple cycles without significant loss of activity rsc.orgresearchgate.net.

Table 3: Performance of an Imidazole-Based Magnetic Responsive Catalyst

| Catalyst System | Application | Key Performance Metrics | Reference |

|---|

| {Fe²⁺–Imidazole}@{Fe@GC} | H₂ production from formic acid | Turnover Number (TON): >203,000 Reusability: At least 12 cycles | rsc.orgrsc.org |

This approach, which leverages the coordinating properties of the imidazole ligand and the physical properties of magnetic nanoparticles, represents a significant step towards more sustainable and practical catalytic processes beilstein-journals.org.

Advanced Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 2-(2-bromophenyl)-1H-imidazole is a prime candidate for derivatization to enhance its biological activities. Future research is focused on strategic chemical modifications to create analogues with improved potency, selectivity, and pharmacokinetic profiles. Key strategies include modifications at the N-1 and C-4/C-5 positions of the imidazole (B134444) ring, as well as alterations to the 2-bromophenyl moiety.

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups at the N-1 position of the imidazole ring can significantly influence the compound's lipophilicity and steric properties, which are crucial for its interaction with biological targets. For instance, the biological properties of the benzimidazole (B57391) system, a related structure, are strongly influenced by substitutions at the N-1 position. nih.gov

Substitution at C-4 and C-5: The synthesis of 2,4,5-triaryl-1H-imidazoles has demonstrated that adding substituents to the C-4 and C-5 positions can lead to compounds with a range of pharmacological properties. taylorfrancis.comresearchgate.net This suggests that creating derivatives of this compound with additional phenyl or other aromatic groups could unlock new therapeutic potentials.

Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a key feature that can be replaced or supplemented with other functional groups. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, impacting its binding affinity to target proteins.

These derivatization strategies aim to build libraries of novel compounds for screening against various diseases, including cancer, microbial infections, and inflammatory conditions. researchgate.netmdpi.comjopir.in

Exploration of Structure-Property Relationships for Targeted Applications

A deep understanding of the relationship between the chemical structure of this compound derivatives and their functional properties is essential for designing molecules for specific applications. Structure-activity relationship (SAR) studies are pivotal in identifying the key molecular features responsible for a desired biological effect. jopir.in

For example, in a series of 2,4-diphenyl-1H-imidazole analogs developed as CB2 receptor agonists for pain treatment, specific substitutions on the phenyl rings were found to be critical for potency and selectivity. nih.gov Similarly, for this compound, SAR studies would focus on how the position and nature of substituents on both the imidazole and phenyl rings affect its activity. Key areas of investigation include:

Role of the Bromine Atom: Elucidating the specific contribution of the bromine atom—whether it acts as a key binding feature, a steric controller, or simply a synthetic handle—is crucial.

Impact of Substituent Position: The ortho-position of the bromine atom on the phenyl ring likely imposes specific conformational constraints on the molecule, which can be exploited for designing selective inhibitors for enzymes or receptors.

Correlation with Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) studies can correlate biological activity with physicochemical parameters like lipophilicity (LogP), electronic effects (Hammett constants), and steric factors. Such studies on biaryl imidazole derivatives have shown that properties like total polar surface area (TPSA) significantly influence their inhibitory activity on enzymes like H+/K+-ATPase. researchgate.net

These explorations will guide the rational design of new derivatives with optimized properties for targeted therapeutic or material science applications.

Integration of Computational and Experimental Approaches in Drug Discovery and Material Design

The synergy between computational modeling and experimental validation is accelerating the discovery and design process for new molecules based on the this compound scaffold. Molecular docking, a key computational technique, allows researchers to predict how these molecules might bind to specific protein targets, providing insights into their potential mechanism of action. arabjchem.org

Future research will increasingly rely on this integrated approach:

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against known biological targets to identify promising candidates for synthesis and experimental testing.

Binding Mode Analysis: Molecular docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazole derivatives and their target proteins. For instance, docking studies of imidazole-containing chalcones with the EGFR kinase domain have helped to understand key binding interactions. nih.gov This knowledge is invaluable for designing modifications that enhance binding affinity and specificity.

Predicting ADME Properties: Computational tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to prioritize compounds with better drug-like characteristics early in the discovery process.

By combining these in silico methods with traditional experimental synthesis and biological evaluation, researchers can streamline the development of new drugs and materials, saving time and resources.

Investigation of Pharmacological Mechanisms at a Molecular Level

Identifying the precise molecular targets and understanding the pharmacological mechanisms of action are critical for the therapeutic development of this compound and its derivatives. The imidazole core is present in many compounds with diverse biological activities, targeting a wide range of enzymes and receptors. jopir.in

Future research will focus on:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins that interact with this compound derivatives.

Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against enzymes, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive), which provides deeper insight into their mechanism. Studies on 2-phenyl-1H-benzo[d]imidazole derivatives as α-glucosidase inhibitors have successfully used this approach. nih.gov

A thorough understanding of the molecular mechanisms will not only validate the therapeutic potential of these compounds but also help in identifying potential side effects and opportunities for combination therapies.

Sustainable Synthesis and Green Chemistry Approaches for Imidazole Production

The growing emphasis on environmental sustainability in chemical manufacturing is driving the development of green chemistry approaches for the synthesis of imidazole derivatives. nih.govnih.gov Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste.

Future perspectives in the synthesis of this compound and related compounds are centered on environmentally benign methods:

Multi-Component Reactions (MCRs): These one-pot reactions combine three or more starting materials to form the final product in a single step, which is highly atom-economical and efficient. MCRs are a key strategy for the green synthesis of 2,4,5-triaryl-1H-imidazoles. taylorfrancis.com

Use of Greener Solvents and Catalysts: Replacing toxic organic solvents with water or bio-based solvents, and using reusable solid acid catalysts, can significantly reduce the environmental impact of the synthesis. researchgate.net

Energy-Efficient Methods: Techniques like ultrasound and microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, thereby reducing energy consumption. nih.govresearchgate.net An expeditious protocol for synthesizing 2-aryl-4-phenyl-1H-imidazoles has been developed using sonication. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(2-bromophenyl)-1H-imidazole, and how can purity be verified?

The compound is typically synthesized via cyclocondensation of α-aminonitriles with bromophenyl aldehydes under acidic conditions. Key steps include refluxing in ethanol with ammonium acetate as a catalyst . Purity is confirmed using melting point analysis, HPLC, and / NMR spectroscopy. For example, NMR (CDCl₃, 400 MHz) shows characteristic aromatic proton signals at δ 7.78–7.82 (m, 1H) and δ 7.74–7.77 (m, 1H) for the bromophenyl group, while the imidazole NH proton appears as a broad singlet (~δ 12.5) .

Q. How do substituents on the imidazole ring influence its reactivity in further functionalization?

The bromine atom at the 2-position of the phenyl ring acts as a directing group, enabling regioselective electrophilic substitution. For instance, Suzuki-Miyaura coupling with aryl boronic acids can introduce diverse substituents. Steric and electronic effects of the bromine must be considered: bulky groups may hinder coupling efficiency, while electron-withdrawing substituents enhance oxidative stability .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is preferred. The title compound’s derivatives often crystallize in monoclinic systems (e.g., space group P2₁/c), with dihedral angles between the imidazole and bromophenyl rings ranging 42–64°, influencing π-π stacking interactions . Hirshfeld surface analysis further quantifies intermolecular contacts (e.g., H···Br interactions contribute ~12% to crystal packing) .

Q. How can computational methods predict the bioactivity of this compound against therapeutic targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding to targets like EGFR. A derivative with a 4-fluorophenyl substituent showed a docking score of −9.2 kcal/mol, forming hydrogen bonds with Lys745 and hydrophobic interactions with Leu717. ADMET predictions (SwissADME) indicate moderate blood-brain barrier permeability (logBB = −0.8) and low hepatotoxicity risk .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for imidazole derivatives?

Discrepancies in NMR shifts (e.g., NH proton visibility) arise from solvent polarity and concentration. DMSO-d₆ enhances NH proton detection, while CDCl₃ may suppress it. High-resolution mass spectrometry (HRMS-ESI) with <2 ppm error validates molecular formulas. For example, [M+H]+ for C₁₃H₈BrClN₂: calcd. 306.9632, found 306.9633 .

Methodological Guidance

Q. How to design derivatives for enhanced antimicrobial activity?

Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring to improve membrane penetration. In vitro assays (MIC ≤ 8 µg/mL against S. aureus) correlate with LogP values (2.5–3.5) and polar surface area (<90 Ų) .

Q. What techniques validate synthetic intermediates during multi-step synthesis?

TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. IR spectroscopy identifies functional groups (e.g., C-Br stretch at 560 cm⁻¹). For intermediates like 5-chloro-2-(2-bromophenyl)-1H-imidazole, NMR confirms Cl substitution (δ 117.7 ppm for C-Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro